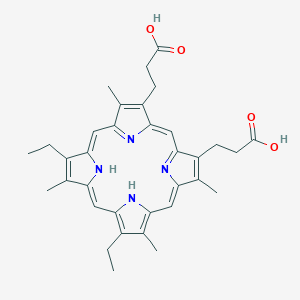
Mesoporphyrin IX
Vue d'ensemble
Description
Mesoporphyrin IX is a member of the class of mesoporphyrins obtained by formal hydrogenation of the two vinyl groups in protoporphyrin.
Applications De Recherche Scientifique
Biological Applications
1.1 G-Quadruplex DNA Recognition
N-methyl mesoporphyrin IX is renowned for its exceptional selectivity for G-quadruplex (GQ) DNA structures. GQs are non-canonical DNA configurations formed by guanine-rich sequences, implicated in critical biological processes such as genomic stability and cancer. NMM binds selectively to parallel GQ conformations, demonstrating a binding constant of approximately . This property allows NMM to stabilize these structures and has led to its use in developing biosensors for detecting small molecules, heavy metals, and proteins .
1.2 Probe for Biological Processes
NMM's ability to act as a fluorescent probe has been leveraged in studying the roles of GQs in biological systems. Its light-switch effect—where fluorescence increases upon binding to GQ DNA—enables real-time monitoring of DNA interactions . This characteristic has facilitated research into the dynamics of telomeric DNA and its implications in aging and cancer .
Analytical Chemistry Applications
2.1 Electrochemical Detection
Recent studies have utilized N-methyl this compound as an electrochemical probe for the detection of G-quadruplexes through cyclic voltammetry. This method provides a straightforward approach to recognizing nucleic acid structures, expanding the toolkit for electroanalytical methods in biochemical research . The electrochemical properties of NMM allow for sensitive detection of GQ formations, making it a valuable asset in nucleic acid studies.
2.2 Fluorescence-Based Assays
NMM's fluorescence properties have been exploited in various assay formats, including biosensors designed to detect specific biomolecules or environmental contaminants. For instance, NMM-GQ complexes have been utilized as biosensors for detecting adenosine triphosphate (ATP) and pesticides due to their high selectivity and sensitivity .
Photodynamic Therapy
3.1 Photodestruction Mechanism
Gallium this compound, a derivative of this compound, has been investigated for its dual functionality in photodynamic therapy (PDT). It disrupts iron metabolism while exhibiting photodynamic properties that can induce cell death upon light activation . This application highlights the potential of this compound compounds in therapeutic contexts, particularly in targeting cancer cells.
Case Studies
Propriétés
Numéro CAS |
493-90-3 |
|---|---|
Formule moléculaire |
C34H38N4O4 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42) |
Clé InChI |
NCAJWYASAWUEBY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |
Key on ui other cas no. |
68938-72-7 493-90-3 |
Numéros CAS associés |
68938-72-7 (di-hydrochloride) |
Synonymes |
di-HCl of mesoporphyrin IX ferric mesoporphyrin mesoheme mesoporphyrin mesoporphyrin IX |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













